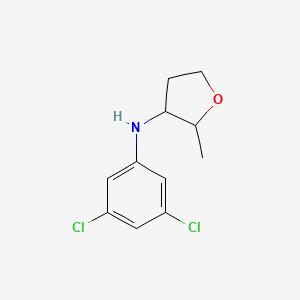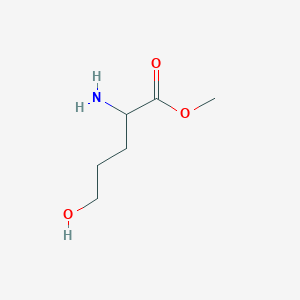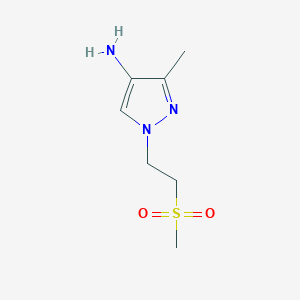![molecular formula C13H21NO B15275345 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a phenylethanol group attached to an amino group, which is further substituted with a 3-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol typically involves the reaction of 2-phenylethanol with 3-methylbutan-2-amine under appropriate conditions. One common method involves the use of a catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of 2-phenylethanol is replaced by the amino group of 3-methylbutan-2-amine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylethan-1-ol: Similar structure but lacks the 3-methylbutan-2-yl group.
3-Methylbutan-2-amine: Contains the 3-methylbutan-2-yl group but lacks the phenylethanol moiety.
2-Phenylethanol: Contains the phenylethanol group but lacks the amino substitution.
Uniqueness
2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol is unique due to the combination of its phenylethanol and 3-methylbutan-2-yl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-(3-methylbutan-2-ylamino)-2-phenylethanol |
InChI |
InChI=1S/C13H21NO/c1-10(2)11(3)14-13(9-15)12-7-5-4-6-8-12/h4-8,10-11,13-15H,9H2,1-3H3 |
InChI Key |
WLLOLCNXYDAOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)

![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)

![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)


amine](/img/structure/B15275334.png)


